N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound. While there isn’t specific information available on this exact compound, compounds with similar structures have been studied . For instance, compounds with a benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit various biological activities, such as anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in significant detection of carcinogenic heavy metal ions, such as lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, highlights the importance of structural diversity in medicinal chemistry (Abu‐Hashem, Al-Hussain, Zaki, 2020) Molecules.
Research on benzimidazole/benzothiazole-2-carboxamides, which included various substituents, revealed compounds with notable antiproliferative and antioxidative capacities, indicating the potential for cancer treatment and antioxidant applications (Cindrić et al., 2019) Antioxidants.
Efficient synthesis methods for benzazoles in aqueous media have been developed, showcasing the importance of sustainable and efficient chemical synthesis techniques for producing these compounds (Boeini, Hajibabaei Najafabadi, 2009) European Journal of Organic Chemistry.
Antimicrobial and Antiproliferative Properties
Novel benzimidazole, benzoxazole, and benzothiazole derivatives have been evaluated for their antimicrobial activity, revealing the potential for developing new antibiotics (Padalkar et al., 2014) Journal of Saudi Chemical Society.
A study on benzothiazole derivatives seized by German authorities indicated potential cannabinoid receptor activity, which could inform research into the therapeutic use of similar compounds (Westphal et al., 2015) Forensic Science International.
Future Directions
Compounds with similar structures have shown promise in various fields, particularly in the development of anticancer agents . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-12-19(20(25)22-14-5-8-17-18(9-14)28-11-27-17)29-21-23-16(10-24(12)21)13-3-6-15(26-2)7-4-13/h3-10H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJZMMDKPTVEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide |
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